Efavirenz (13C)6 is a stable isotope-labeled derivative of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1). The compound is characterized by the incorporation of six carbon-13 isotopes, making it useful for various analytical applications, particularly in pharmacokinetics and metabolic studies. Efavirenz itself is recognized for its high efficacy against HIV and is included in the World Health Organization's list of essential medicines.
Efavirenz was originally developed by Merck & Co. and has been extensively studied for its pharmacological properties. The isotope-labeled variant, Efavirenz (13C)6, is synthesized for research purposes, particularly in studies requiring precise tracking of drug metabolism and distribution in biological systems.
Efavirenz (13C)6 falls under the category of pharmaceutical compounds and is classified as a non-nucleoside reverse transcriptase inhibitor. It is specifically designed for use in scientific research rather than direct clinical application.
The synthesis typically employs starting materials that are rich in carbon-13 isotopes. The process may involve multiple steps, including:
The efficiency of these methods reflects ongoing advancements in synthetic organic chemistry aimed at improving yields and reducing environmental impact.
Efavirenz (13C)6 retains the molecular structure of Efavirenz but features six carbon atoms replaced with carbon-13 isotopes. The molecular formula remains C15H14ClN3O2, but the isotopic labeling allows for enhanced detection in analytical techniques.
The molecular weight of Efavirenz (13C)6 is approximately 315.84 g/mol due to the additional mass from the carbon-13 isotopes. The compound's structure includes:
Efavirenz (13C)6 can participate in various chemical reactions typical for its functional groups, including:
These reactions are often studied using liquid chromatography coupled with mass spectrometry to track changes in molecular weight and structure during metabolic processes.
Efavirenz functions primarily as an inhibitor of reverse transcriptase, an essential enzyme for viral replication in HIV-1. By binding to the enzyme's active site, Efavirenz prevents the conversion of viral RNA into DNA, effectively halting viral proliferation.
The inhibitory constant (Ki) for Efavirenz against wild-type HIV-1 reverse transcriptase is reported to be approximately 2.93 nM . This high potency underscores its effectiveness as part of antiretroviral therapy regimens.
Relevant data from studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for biological applications .
Efavirenz (13C)6 is predominantly used in research settings:
The stable isotope labeling enhances detection capabilities and provides insights into drug behavior within living organisms, contributing significantly to HIV research and treatment optimization .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7